molecular formula C9H8Br2O2 B13673178 Methyl 2,6-dibromo-3-methylbenzoate

Methyl 2,6-dibromo-3-methylbenzoate

Cat. No.: B13673178
M. Wt: 307.97 g/mol
InChI Key: HMLRREQHQFQXSH-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3-methylbenzoate is a substituted benzoate ester characterized by the presence of bromine atoms at the 2 and 6 positions and a methyl group at the 3 position of the benzene ring. This structure makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . As a building block, it is used in various cross-coupling reactions, including Suzuki and Stille couplings, to create more complex biaryl structures . It also serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . Researchers utilize this compound to develop new compounds with potential biological activity. Its mechanism of action is not intrinsic but derives from its function as a synthetic precursor, where the bromine atoms act as excellent leaving groups in metal-catalyzed reactions or nucleophilic substitutions. Key Applications: Pharmaceutical Research: Serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and for exploring new chemical entities . Agrochemical Research: Used in the development of new herbicides, pesticides, and fungicides . Materials Science: Acts as a monomer or building block for creating polymers and advanced organic materials with specific electronic or structural properties. NOTE: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

methyl 2,6-dibromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLRREQHQFQXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2,6-Dibromo-3-Methylbenzoic Acid with Dimethyl Carbonate and DABCO Catalysis

One of the most efficient and environmentally friendly preparation methods involves the direct esterification of 2,6-dibromo-3-methylbenzoic acid using dimethyl carbonate as the methylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. This method is detailed in a 2021 Chinese patent (CN114181076A) that addresses the challenges of toxicity, environmental pollution, and scalability in the synthesis of 2,6-dihalogenated methyl benzoates.

Procedure:

  • Step 1: Mix 2,6-dibromo-3-methylbenzoic acid with dimethyl carbonate in a mass ratio of approximately 1:6 to 1:10.
  • Step 2: Add DABCO in a molar ratio of 1:1 relative to the acid.
  • Step 3: Stir the mixture thoroughly and heat it to 90–95 °C.
  • Step 4: Maintain the reaction for 10 to 24 hours to ensure complete esterification.
  • Step 5: After completion, cool naturally, remove solvent under reduced pressure.
  • Step 6: Add water to the residue (0.5 times the mass of dimethyl carbonate), extract with ethyl acetate.
  • Step 7: Wash the organic phase sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and water.
  • Step 8: Dry and evaporate the organic phase under reduced pressure to obtain the methyl ester product.

Yields and Purity:

  • The process yields this compound as a colorless transparent oily liquid.
  • Yield is reported to be 95% or higher.
  • Purity exceeds 98%.

Advantages:

  • Environmentally benign reagents.
  • High yield and purity.
  • Simplified reaction setup without the need for hazardous reagents or complex equipment.
  • Recovery of catalyst (DABCO) by filtration after precipitation.
Parameter Condition/Value
Acid to dimethyl carbonate ratio (mass) 1:6 to 1:10
DABCO to acid molar ratio 1:1
Reaction temperature 90–95 °C
Reaction time 10–24 hours
Extraction solvent Ethyl acetate
Washing sequence Water → Dilute HCl → Saturated NaHCO3 → Water
Yield ≥ 95%
Purity > 98%

Alternative Halogenation and Esterification Routes

While the above method focuses on direct esterification, other synthetic routes involve halogenation of methyl 3-methylbenzoate or related intermediates. However, specific detailed procedures for this compound via direct bromination of methyl 3-methylbenzoate are less documented in the available literature. The bromination step typically requires careful control to achieve selective substitution at the 2 and 6 positions.

Comparative Summary Table of Preparation Methods

Aspect Esterification with Dimethyl Carbonate (CN114181076A) Bromination with Imidazole Tribromide (CN103172529A)
Starting Material 2,6-Dibromo-3-methylbenzoic acid Methyl 2-methylbenzoate or 2-methyl anthranilate
Key Reagents Dimethyl carbonate, DABCO N-methyl-N-n-butylimidazole tribromide
Reaction Conditions 90–95 °C, 10–24 h 60 ± 2 °C, 2.5–3.5 h
Solvent Neat or minimal solvent; extraction with ethyl acetate Tribromide reagent acts as solvent; extraction with ether
Yield ≥ 95% 75–81.6%
Purity > 98% Not specified
Environmental Impact Low toxicity, environmentally friendly Moderate; brominating agents require careful handling
Scalability High High

Research Findings and Practical Considerations

  • The esterification method using dimethyl carbonate and DABCO is advantageous for large-scale synthesis due to its simplicity, high yield, and environmentally benign nature.
  • The reaction time and temperature are critical parameters; prolonged heating at 90–95 °C ensures complete conversion.
  • The washing sequence after extraction is crucial for removing residual catalyst and impurities, enhancing product purity.
  • Recovery of DABCO catalyst improves cost-efficiency and reduces environmental burden.
  • Bromination methods employing imidazole tribromides offer selective dibromination but may require careful optimization to prevent over-bromination or side reactions.
  • Safety considerations include handling brominating agents under controlled temperature and inert atmosphere if needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form methyl 3-methylbenzoate by removing the bromine atoms.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as methyl 2,6-dimethoxy-3-methylbenzoate when using methoxide.

    Reduction: Methyl 3-methylbenzoate.

    Oxidation: Methyl 2,6-dibromo-3-carboxybenzoate.

Scientific Research Applications

Methyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,6-dibromo-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Methyl 3,6-dibromo-2-fluorobenzoate (CAS 1214329-17-5)

This compound, produced by Hairui Chemical, serves as a key structural analog for comparison. Key differences include:

Property Methyl 2,6-dibromo-3-methylbenzoate Methyl 3,6-dibromo-2-fluorobenzoate
Substituents 2-Br, 6-Br, 3-CH₃ 3-Br, 6-Br, 2-F
Molecular Formula C₉H₈Br₂O₂ C₈H₅Br₂FO₂
Molecular Weight 308.97 (calculated) 311.93
Purity Not reported 98%

Key Observations :

  • Electronic Effects : The fluorine atom in the analog is strongly electron-withdrawing, which may enhance electrophilic reactivity at the aromatic ring compared to the electron-donating methyl group in the target compound.
  • Applications : Both compounds are likely used as pharmaceutical intermediates, though specific applications for the target compound remain undocumented .

Methyl Esters of Diterpene Acids (e.g., Sandaracopimaric Acid Methyl Ester)

Methyl esters of diterpene acids, such as those identified in Austrocedrus chilensis resin (e.g., sandaracopimaric acid methyl ester, dehydroabietic acid methyl ester), share the ester functional group but differ significantly in structure and application :

Property This compound Diterpene Methyl Esters
Structure Simple aromatic system Polycyclic diterpene backbone
Molecular Complexity Low High (e.g., tricyclic frameworks)
Applications Synthetic intermediates Natural product research, resins

Key Observations :

  • The target compound’s simpler aromatic structure facilitates synthetic modifications, whereas diterpene esters are valued for their natural bioactivity in medicinal chemistry .

Halogenated Benzoate Derivatives in Chromatography

Gas chromatography (GC) data for methyl esters of labdane-type diterpenes (e.g., E-communic acid methyl ester) reveal that halogenation and substitution patterns significantly influence retention times and stability . For example:

  • Thermal Stability : Halogenated benzoates may exhibit lower thermal stability under GC conditions due to weaker C-Br bonds compared to C-H or C-O bonds.

Q & A

Q. What are the common synthetic routes for Methyl 2,6-dibromo-3-methylbenzoate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound is typically synthesized via sequential bromination of a methylbenzoate precursor. A regioselective approach involves:

Initial bromination : Directing groups (e.g., methyl) on the aromatic ring influence bromine substitution patterns. Use Lewis acids (e.g., FeBr₃) to enhance electrophilic aromatic substitution efficiency.

Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
Optimize yields by controlling temperature (0–25°C for bromination) and stoichiometry (2.2 equiv Br₂ per equivalent substrate). Monitor reaction progress via TLC or GC-MS. For purification, employ column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl/ester groups (δ 2.5 ppm for CH₃; δ 3.9 ppm for OCH₃).
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).
  • Crystallography :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
  • Structure Refinement : Apply SHELXL for anisotropic displacement parameter modeling and disorder resolution. Heavy bromine atoms facilitate phase determination via direct methods .
  • Visualization : Mercury CSD aids in analyzing intermolecular interactions (e.g., halogen bonding) and packing motifs .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?

  • Methodological Answer : Discrepancies in anisotropic displacement ellipsoids often arise from thermal motion or disorder. Strategies include:
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in brominated compounds due to high symmetry .
  • Constraints : Apply restraints to bond distances/angles for disordered regions (e.g., methyl groups).
  • Validation Tools : Cross-check with WinGX’s PLATON tool for symmetry validation and ADDSYM checks .

Q. What strategies are effective in analyzing the influence of bromine substituents on electronic structure and reactivity?

  • Methodological Answer :
  • Electron Density Maps : Generate via high-resolution X-ray data to assess charge distribution. Bromine’s electron-withdrawing effect reduces aromatic π-electron density, directing further electrophilic substitutions.
  • Comparative Reactivity Studies : Perform Suzuki couplings or nucleophilic aromatic substitutions on this compound vs. non-brominated analogs. Monitor regioselectivity via HPLC or LC-MS.
  • Computational Modeling : Pair crystallographic data with DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict reactive sites .

Q. How to design experiments to study steric/electronic effects in further functionalization reactions?

  • Methodological Answer :
  • Steric Effects : Introduce bulky substituents (e.g., tert-butyl) at the 3-methyl position to assess steric hindrance via crystallographic comparisons (e.g., Mercury’s packing similarity analysis ).
  • Electronic Effects : Perform Hammett studies by synthesizing derivatives with electron-donating/withdrawing groups. Correlate reaction rates (e.g., hydrolysis of the ester group) with σ values.
  • Kinetic Isotope Effects : Use deuterated analogs (e.g., methyl-d₃) to probe mechanistic pathways in substitution reactions .

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